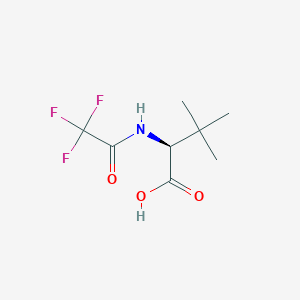![molecular formula C11H14N2O2 B7864154 Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone](/img/structure/B7864154.png)
Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone is a complex organic compound that features a furan ring linked to a hexahydropyrrolopyrrole moiety via a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone typically involves the following steps:
Formation of the furan ring: : This is usually achieved through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Construction of the hexahydropyrrolopyrrole moiety: : This can be synthesized via a [3+2] cycloaddition reaction between azomethine ylides and alkenes.
Coupling of the furan ring and hexahydropyrrolo[3,4-b]pyrrol moiety: : This is often carried out using a methanone bridge, facilitated by the use of reagents such as organolithium or Grignard reagents.
Industrial Production Methods: While laboratory-scale synthesis can be complex and resource-intensive, industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and consistent production of the compound.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using hydrogenation techniques or with reducing agents such as lithium aluminum hydride.
Substitution: : The furan ring is susceptible to electrophilic substitution reactions, while the hexahydropyrrolopyrrole moiety may undergo nucleophilic substitution under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of furan-2-carboxylic acid derivatives.
Reduction: : Formation of fully or partially hydrogenated derivatives.
Substitution: : Substituted furans and hexahydropyrrolopyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules. Biology Medicine : Researchers are exploring its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets. Industry : It can be used as a precursor in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone exerts its effects largely depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through various pathways. Its furan ring can participate in π-π interactions, while the hexahydropyrrolopyrrole moiety can engage in hydrogen bonding, contributing to its overall bioactivity.
Comparación Con Compuestos Similares
Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone can be compared to compounds like:
Furan-2-ylmethanone: : Lacks the hexahydropyrrolopyrrole moiety, making it less complex and with different reactivity.
Hexahydropyrrolopyrrole derivatives: : These compounds may not feature the furan ring, impacting their overall properties and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for a wide range of research and industrial applications.
Propiedades
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-4-3-8-6-12-7-9(8)13/h1-2,5,8-9,12H,3-4,6-7H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCTUEGRCVYITG-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,1-dimethylethyl)benzoyl]leucine](/img/structure/B7864097.png)
![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B7864116.png)

![2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID](/img/structure/B7864135.png)
![Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)-](/img/structure/B7864139.png)

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B7864153.png)
![(3aS,6aS)-1-(3-chlorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864157.png)
![(3aS,6aS)-1-(2-methylbenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864161.png)
![2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864164.png)
